molecular formula C32H36ClN3O5S B1682613 2-[2-[[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid CAS No. 221671-61-0

2-[2-[[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid

Cat. No. B1682613
M. Wt: 610.2 g/mol
InChI Key: NFDFTMICKVDYLQ-UHFFFAOYSA-N
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Patent
US06380230B1

Procedure details

A mixture of 4 g of the compound obtained in step A of Example 5a, 2.65 g of K2CO3 in 9.2 ml of water and 16 ml of n-butanol is heated at 90° C. for 12 hours. After cooling to RT, 19.2 ml of 2N HCl are added. The white precipitate formed is washed with 3 times 200 ml of water and then 3 times 200 ml of ethyl ether. 3.1 g of the expected product are obtained: m.p.=241° C.
Name
compound
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
19.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([C:10]2[N:11]=[C:12]([NH:23][C:24]([C:26]3[N:27]([CH2:37][C:38]([O:40]C)=[O:39])[C:28]4[C:33]([CH:34]=3)=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=4[CH3:36])=[O:25])[S:13][C:14]=2[CH2:15][CH2:16][CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[C:4]([O:42][CH3:43])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Cl>O.C(O)CCC>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([C:10]2[N:11]=[C:12]([NH:23][C:24]([C:26]3[N:27]([CH2:37][C:38]([OH:40])=[O:39])[C:28]4[C:33]([CH:34]=3)=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=4[CH3:36])=[O:25])[S:13][C:14]=2[CH2:15][CH2:16][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]2)=[C:4]([O:42][CH3:43])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
compound
Quantity
4 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1OC)C=1N=C(SC1CCC1CCCCC1)NC(=O)C=1N(C2=C(C=C(C=C2C1)C)C)CC(=O)OC)OC
Name
Quantity
2.65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
9.2 mL
Type
solvent
Smiles
O
Name
Quantity
16 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
19.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
WASH
Type
WASH
Details
is washed with 3 times 200 ml of water

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1OC)C=1N=C(SC1CCC1CCCCC1)NC(=O)C=1N(C2=C(C=C(C=C2C1)C)C)CC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.